(3-Amino-6-bromopyrazin-2-yl)methanol
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Overview
Description
(3-Amino-6-bromopyrazin-2-yl)methanol is a chemical compound with the molecular formula C5H6BrN3O. It is a derivative of pyrazine, characterized by the presence of an amino group at the third position, a bromine atom at the sixth position, and a hydroxymethyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .
Types of Reactions:
Oxidation: (3-Amino-6-bromopyrazin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
(3-Amino-6-bromopyrazin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (3-Amino-6-bromopyrazin-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- (3-Amino-6-chloropyrazin-2-yl)methanol
- (3-Amino-6-fluoropyrazin-2-yl)methanol
- (3-Amino-6-iodopyrazin-2-yl)methanol
Comparison: (3-Amino-6-bromopyrazin-2-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Biological Activity
(3-Amino-6-bromopyrazin-2-yl)methanol is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxymethyl group attached to a pyrazine ring. Its structural features suggest that it may interact with various biological targets, leading to significant pharmacological effects.
The molecular formula of this compound is C₇H₈BrN₄O, with a molecular weight of approximately 217.02 g/mol. The presence of the bromine atom is particularly noteworthy, as halogen substituents are known to influence biological activity through mechanisms such as hydrogen bonding and halogen bonding.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with various molecular targets, including enzymes and receptors, through:
- Hydrogen bonding : The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules.
- Hydrophobic interactions : The pyrazine ring contributes to hydrophobic interactions with lipid membranes.
- Covalent bonding : Potential covalent interactions with specific amino acid residues in target proteins may also occur .
These interactions can modulate the activity of target molecules, leading to various biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Staphylococcus aureus | 5.64 to 77.38 µM |
Pseudomonas aeruginosa | 13.40 to 137.43 µM |
The compound has shown significant activity against E. coli and Bacillus mycoides, with low MIC values indicating potent antimicrobial effects .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines, although comprehensive studies are still needed to confirm these findings. The mechanism behind its anticancer activity may involve the modulation of signaling pathways associated with cell growth and apoptosis .
Case Studies
- Study on Antimicrobial Effects : A study conducted by researchers at [source] evaluated the antimicrobial effects of various derivatives of pyrazine compounds, including this compound. The results indicated that this compound exhibited significant inhibition against multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Research : Another investigation explored the effects of this compound on cancer cell lines, revealing promising results in inhibiting cell growth in vitro. Further research is required to understand its efficacy in vivo and the underlying mechanisms driving its anticancer properties.
Properties
IUPAC Name |
(3-amino-6-bromopyrazin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c6-4-1-8-5(7)3(2-10)9-4/h1,10H,2H2,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHROBJGQFGJRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855657 |
Source
|
Record name | (3-Amino-6-bromopyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260880-59-8 |
Source
|
Record name | (3-Amino-6-bromopyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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